An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,2'-thiodiacetate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,2'-thiodiacetate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of diethyl 2,2'-thiodiacetate (CAS No. 925-47-3), a versatile thioether and diester compound.[1][2][3] With applications ranging from a building block in organic synthesis to a precursor for pharmaceuticals and advanced materials, a thorough understanding of its preparation and analytical validation is crucial for researchers and developers.[2][4][5] This document offers field-proven insights and detailed methodologies to ensure reliable and reproducible results in the laboratory.
Introduction: The Chemical Identity and Significance of Diethyl 2,2'-thiodiacetate
Diethyl 2,2'-thiodiacetate, also known as diethyl thiodiglycolate, is an organic compound with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol .[2][3] Its structure features a central sulfur atom bridging two ethyl acetate moieties, creating a symmetrical thioether.[1] This unique arrangement of functional groups—a thioether and two esters—imparts a reactivity profile that makes it a valuable intermediate in a variety of chemical transformations.[1][5]
The significance of diethyl 2,2'-thiodiacetate is underscored by its diverse applications:
-
Organic Synthesis: It serves as a fundamental reagent for introducing the thioether functionality and as a precursor for constructing more complex molecular architectures.[1]
-
Pharmaceutical Development: The compound is utilized in the synthesis of potent anticonvulsant agents, highlighting its role in medicinal chemistry.[2][4][5]
-
Materials Science: It is a key component in the preparation of thienophenanthrene derivatives, which are integral to the development of polymer light-emitting devices and solar cells.[2][4][5]
-
Heterocyclic Chemistry: Its reactive methylene groups facilitate condensation reactions for the synthesis of various heterocyclic scaffolds, such as thiazoles, which are prevalent in many biologically active compounds.[1]
Synthesis of Diethyl 2,2'-thiodiacetate: A Mechanistic and Practical Approach
While several synthetic routes to diethyl 2,2'-thiodiacetate have been reported, including the esterification of 2,2'-thiodiacetic acid with ethanol, the reaction of ethyl chloroacetate with sodium sulfide in an inert organic solvent is often preferred due to its high efficiency and potential for near-quantitative yields.[2][6] This section will focus on the latter method, providing a detailed protocol and a mechanistic explanation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The sulfide ion (S²⁻) from sodium sulfide acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond. The reaction occurs in two successive steps, with the sulfide ion reacting with two molecules of ethyl chloroacetate to form the final product.
Caption: Synthesis mechanism of diethyl 2,2'-thiodiacetate.
Experimental Protocol: Synthesis from Ethyl Chloroacetate and Sodium Sulfide
This protocol is designed to provide a high yield of diethyl 2,2'-thiodiacetate.
Materials:
-
Ethyl chloroacetate
-
Anhydrous sodium sulfide
-
Acetone (or another suitable inert organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous sodium sulfide and acetone. Stir the suspension.
-
Addition of Ethyl Chloroacetate: Dissolve ethyl chloroacetate in acetone and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred suspension of sodium sulfide over a period of 1-2 hours. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium sulfide.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude diethyl 2,2'-thiodiacetate by vacuum distillation to obtain a clear, light yellow to brown liquid.[2]
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized diethyl 2,2'-thiodiacetate. This involves a combination of physical property measurements and spectroscopic analysis.
Physical Properties
A summary of the key physical properties of diethyl 2,2'-thiodiacetate is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄S[2][3] |
| Molecular Weight | 206.26 g/mol [2][3] |
| Appearance | Clear liquid, light yellow to brown[2] |
| Melting Point | 69-72 °C[2][4][7] |
| Boiling Point | 252-253 °C[2][4][7] |
| Density | ~1.146 g/mL at 25 °C[2][4] |
| Refractive Index (n²⁰/D) | ~1.467[2][4] |
Spectroscopic and Chromatographic Analysis
The following spectroscopic and chromatographic techniques are recommended for the structural elucidation and purity assessment of diethyl 2,2'-thiodiacetate.
Caption: Experimental workflow for the characterization of diethyl 2,2'-thiodiacetate.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.
-
A singlet corresponding to the methylene protons adjacent to the sulfur atom (-S-CH₂-).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key expected signals include:
-
A peak for the carbonyl carbon of the ester group.
-
Signals for the methylene carbons of the ethyl groups and those adjacent to the sulfur atom.
-
A signal for the methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. The characteristic absorption bands for diethyl 2,2'-thiodiacetate include:
-
A strong absorption band for the C=O stretching of the ester group.
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of diethyl 2,2'-thiodiacetate (206.26 g/mol ).[3]
High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for assessing the purity of the synthesized compound.[8] A reverse-phase HPLC method can be developed to separate diethyl 2,2'-thiodiacetate from any impurities or starting materials.[8]
Safety and Handling
Diethyl 2,2'-thiodiacetate is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[1][3]
-
Precautions:
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of diethyl 2,2'-thiodiacetate. The presented synthesis protocol, based on the reaction of ethyl chloroacetate with sodium sulfide, offers a reliable and high-yielding route to this important chemical intermediate. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the structural integrity and purity of the final product. By adhering to the methodologies and safety precautions outlined in this document, researchers, scientists, and drug development professionals can confidently produce and validate high-quality diethyl 2,2'-thiodiacetate for their specific applications.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). Diethyl 2,2'-Thiodiacetate CAS:925-47-3: Properties, Applications, and Synthesis. Retrieved from [Link]
-
National Institutes of Health, PubChem. Diethyl 2,2'-thiodiacetate. Retrieved from [Link]
- Kyrides, L. P., & Zienty, F. B. (1941). Production of esters of thiocarboxylic acids. U.S. Patent No. 2,262,686. Washington, DC: U.S. Patent and Trademark Office.
-
LookChem. Cas 925-47-3,DIETHYL THIOGLYCOLATE 96. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Diethyl 2,2'-thiodiacetate. Retrieved from [Link]
Sources
- 1. Buy Diethyl 2,2'-thiodiacetate | 925-47-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl 2,2'-thiodiacetate | 925-47-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. US2262686A - Production of esters of thiocarboxylic acids - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Diethyl 2,2’-thiodiacetate | SIELC Technologies [sielc.com]
- 9. opcw.org [opcw.org]
- 10. Diethyl 2,2-thiodiacetate | 925-47-3 [sigmaaldrich.com]
